
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride
Vue d'ensemble
Description
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride is a chemical compound with the CAS Number: 1354950-69-8 . It has a molecular weight of 206.72 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-isopropyl-6,6-dimethyl-2-piperazinone hydrochloride . The InChI code is 1S/C9H18N2O.ClH/c1-7(2)11-8(12)5-10-6-9(11,3)4;/h7,10H,5-6H2,1-4H3;1H .Physical And Chemical Properties Analysis
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Metabolic Studies
Research on compounds structurally related to piperazine derivatives often explores their metabolism within the body. For instance, studies have identified the metabolic pathways and byproducts of various pharmacologically active compounds, highlighting the significance of understanding how these substances are processed and eliminated from the body (Balani et al., 1995).
Drug Metabolism and Pharmacokinetics
Investigations into the pharmacokinetics of piperazine-containing drugs reveal how they are absorbed, distributed, metabolized, and excreted. This knowledge is crucial for drug development and for optimizing therapeutic efficacy while minimizing potential risks. For example, the metabolism and disposition of novel drugs, including the characterization of unusual metabolites, are a key focus to ensure safety and efficacy in clinical use (Liu et al., 2017).
Exploration of Side Effects and Toxicological Profiles
While explicitly excluding side effects from our discussion, it is worth noting that scientific research into piperazine derivatives often includes investigations into their toxicological profiles. This research is instrumental in identifying potential adverse reactions and in developing safer therapeutic agents. Studies such as those examining drug-induced conditions or the safety profiles of new compounds provide essential data that informs clinical practice and drug safety guidelines.
Role in Treating Specific Conditions
The application of piperazine derivatives in treating various conditions, based on their pharmacological properties, is a significant area of research. This includes examining the mechanisms of action of these compounds and their effects on specific biological pathways or receptors. For example, studies on selective serotonin reuptake inhibitors (SSRIs) explore the role of piperazine compounds in modulating neurotransmitter systems to treat anxiety and depression (Inoue et al., 1996).
Analytical and Detection Techniques
Developing methods for the detection and quantification of piperazine derivatives in biological samples is crucial for both clinical and research purposes. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and measure these compounds, facilitating studies on their pharmacokinetics, toxicology, and therapeutic monitoring (Papsun et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
6,6-dimethyl-1-propan-2-ylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)11-8(12)5-10-6-9(11,3)4;/h7,10H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWQLMAKVCVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CNCC1(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester](/img/structure/B1526080.png)

![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)
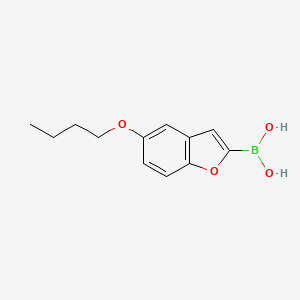
![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)
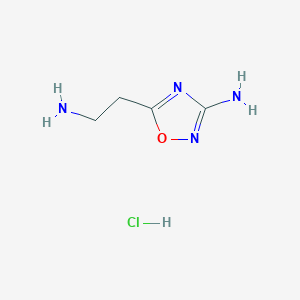
![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)
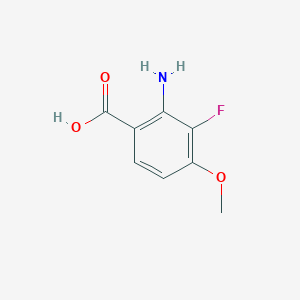
![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)
amine](/img/structure/B1526095.png)
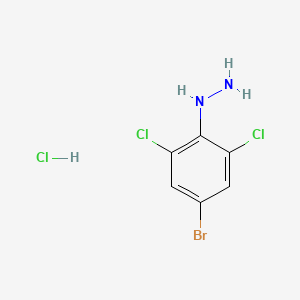
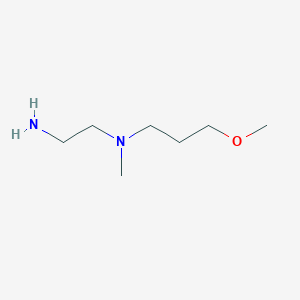
![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)